4-Iodo-N-(2-methoxyphenyl)benzamide: Structural Properties, Synthetic Workflows, and Pharmacophoric Utility in Drug Discovery
4-Iodo-N-(2-methoxyphenyl)benzamide: Structural Properties, Synthetic Workflows, and Pharmacophoric Utility in Drug Discovery
Executive Summary
In modern medicinal chemistry, the design of high-affinity ligands often relies on the strategic assembly of privileged scaffolds. 4-Iodo-N-(2-methoxyphenyl)benzamide (CAS: 300402-00-0) represents a highly versatile, bi-functional pharmacophore building block. Rather than serving as an end-stage therapeutic, this molecule is engineered for late-stage diversification. It features a rigid benzamide core, an ortho-methoxy substituted aniline ring for conformational locking, and a para-iodo group primed for transition-metal-catalyzed cross-coupling.
This technical guide provides an in-depth analysis of its physicochemical properties, the causality behind its structural design, and a self-validating synthetic protocol for its preparation and downstream application.
Physicochemical Profiling & Conformational Logic
To utilize 4-iodo-N-(2-methoxyphenyl)benzamide effectively in drug discovery, one must understand the stereoelectronic interplay of its functional groups. The molecule is not merely a linker; it is a conformationally restricted scaffold .
The Ortho-Methoxy Effect (Conformational Locking)
The inclusion of the 2-methoxy group on the aniline ring is a deliberate design choice. The lone pair on the oxygen atom of the methoxy group acts as a hydrogen bond acceptor, forming a strong intramolecular hydrogen bond with the adjacent N-H proton of the amide. This pseudo-six-membered ring restricts rotation around the N-C(aryl) bond, locking the molecule into a planar, rigid conformation. By pre-organizing the molecule into its bioactive conformation, the entropic penalty upon binding to target proteins (such as dopamine D2/D3 receptors ) is significantly reduced, thereby increasing target affinity.
The Para-Iodo Vector (Synthetic Handle)
Iodine is highly polarizable and possesses a weak C-I bond (~238 kJ/mol) compared to other halogens. This makes the para-iodo group an exceptional leaving group for oxidative addition by Palladium(0) complexes. It serves as a dedicated vector for late-stage diversification, allowing researchers to rapidly generate vast libraries of extended biaryl systems or amino-substituted derivatives without altering the core hydrogen-bonding network .
Quantitative Data Summary
Table 1: Physicochemical and Structural Properties
| Property | Value | Clinical / Synthetic Relevance |
| Chemical Formula | C14H12INO2 | Standard bi-aromatic framework. |
| Molecular Weight | 353.16 g/mol | Leaves ~150 Da for further functionalization before hitting the Lipinski limit. |
| CAS Number | 300402-00-0 | Primary identifier for commercial sourcing. |
| Topological Polar Surface Area (TPSA) | 38.33 Ų | Excellent membrane permeability; ideal for CNS-targeted library design. |
| LogP (Predicted) | ~3.8 | High lipophilicity, requiring polar group addition during downstream coupling. |
| H-Bond Donors | 1 (Amide N-H) | Participates in target binding and intramolecular locking. |
| H-Bond Acceptors | 2 (C=O, O-CH3) | Key interaction points for kinase hinge regions or GPCR binding pockets. |
Pharmacophoric Deconstruction
The logical relationship between the structural components of 4-iodo-N-(2-methoxyphenyl)benzamide dictates its utility in rational drug design.
Figure 2: Pharmacophoric deconstruction and conformational locking mechanism.
Synthetic Methodology: Self-Validating Protocol
The synthesis of 4-iodo-N-(2-methoxyphenyl)benzamide relies on a nucleophilic acyl substitution (Schotten-Baumann-type amidation). As a Senior Application Scientist, I emphasize that every step in this protocol is designed with chemical causality and built-in self-validation to ensure high yield and purity.
Reagents Required
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4-Iodobenzoyl chloride (1.05 eq)
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2-Methoxyaniline (o-Anisidine) (1.0 eq)
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Pyridine or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
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Anhydrous Dichloromethane (DCM)
Step-by-Step Workflow
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Preparation & Activation: Dissolve 2-methoxyaniline (1.0 eq) and Pyridine (1.5 eq) in anhydrous DCM under an inert atmosphere (N2 or Ar).
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Causality: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive acid chloride into unreactive 4-iodobenzoic acid. Pyridine acts dually as an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst (forming a transient, highly electrophilic acylpyridinium intermediate).
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Controlled Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Add 4-iodobenzoyl chloride (1.05 eq) dropwise over 15 minutes.
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Causality: The amidation reaction is highly exothermic. Strict temperature control at 0 °C prevents thermal degradation, minimizes solvent evaporation, and suppresses the formation of di-acylated side products.
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Reaction & Monitoring: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir continuously for 2–4 hours.
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Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the 2-methoxyaniline spot (which is UV active and stains positively with ninhydrin) confirms reaction completion. The appearance of a new, higher
spot indicates the formation of the highly lipophilic benzamide product.
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Quench & Biphasic Workup: Quench the reaction by adding 1M aqueous HCl. Separate the organic phase. Wash the organic phase sequentially with saturated aqueous NaHCO₃ and brine.
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Self-Validation: The HCl wash removes excess pyridine and unreacted aniline. The aqueous layer must test strongly acidic (pH ~1-2) to ensure complete protonation and partitioning of these amines into the aqueous phase. The subsequent NaHCO₃ wash neutralizes residual acid and removes any hydrolyzed 4-iodobenzoic acid (effervescence confirms neutralization).
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Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude solid via recrystallization from hot ethanol/water to yield the pure product as an off-white crystalline solid.
Downstream Applications & Diversification
Once synthesized, the scaffold serves as a central hub for library generation. The para-iodo group is specifically chosen for its superior reactivity in Palladium-catalyzed cross-coupling reactions.
Figure 1: Synthetic workflow and late-stage diversification pathways.
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Suzuki-Miyaura Cross-Coupling: Reacting the scaffold with aryl or heteroaryl boronic acids (using Pd(PPh₃)₄ and K₂CO₃) builds extended biaryl systems, frequently used in the design of kinase inhibitors.
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Buchwald-Hartwig Amination: Coupling with secondary amines (using Pd₂(dba)₃ and XPhos) generates amino-substituted derivatives. This specific transformation is heavily utilized in synthesizing D2/D3 receptor partial agonists.
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Sonogashira Coupling: Reacting with terminal alkynes introduces rigid, linear linkers, a critical step in the development of Proteolysis Targeting Chimeras (PROTACs).
Analytical Characterization Standards
To verify the integrity of the synthesized scaffold before proceeding to late-stage diversification, the following analytical benchmarks must be met.
Table 2: Expected Analytical Data for 4-Iodo-N-(2-methoxyphenyl)benzamide
| Analytical Method | Expected Signals / Values | Structural Assignment |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.45 (br s, 1H) | Amide N-H (Shifted downfield due to intramolecular H-bonding with O-CH₃). |
| δ 8.35 (dd, 1H) | Ar-H on the aniline ring (ortho to the methoxy group). | |
| δ 7.85 (d, J = 8.4 Hz, 2H) | Ar-H on the benzoyl ring (ortho to the iodine atom). | |
| δ 7.60 (d, J = 8.4 Hz, 2H) | Ar-H on the benzoyl ring (ortho to the carbonyl group). | |
| δ 3.90 (s, 3H) | Protons of the ortho-methoxy group (-OCH₃). | |
| LC-MS (ESI+) | m/z 354.0[M+H]⁺ | Confirms the exact mass of the intact protonated molecule. |
| FT-IR (ATR) | ~3300 cm⁻¹ | N-H stretching vibration (Amide A). |
| ~1650 cm⁻¹ | C=O stretching vibration (Amide I band). | |
| ~1530 cm⁻¹ | N-H bending vibration (Amide II band). |
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 60631198, 4-iodo-N-(4-iodo-2-methylphenyl)benzamide." PubChem. Available at: [Link]
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Hackling, A., et al. "N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands." Scilit. Available at: [Link]
